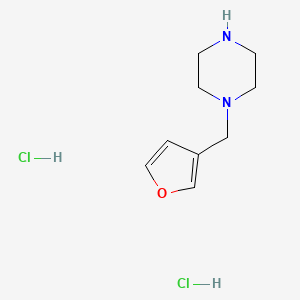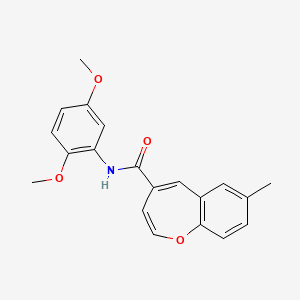
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a dimethoxyphenyl group and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
The compound N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a derivative of the 2C family of psychoactive substances . The primary targets of this compound are the 5-HT2A and 5-HT2C serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as a partial agonist at the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in neuronal signaling and ultimately alter mood and perception.
Biochemical Pathways
The activation of the 5-HT2A and 5-HT2C receptors by this compound can affect several biochemical pathways. For instance, it can lead to the release of secondary messengers like cyclic AMP (cAMP) , which can further influence various cellular processes . .
Pharmacokinetics
Similar compounds in the 2c family are known to be metabolized in the liver, with various metabolites being produced . These metabolites can also have psychoactive effects. The bioavailability of this compound is likely influenced by factors such as its route of administration and the individual’s metabolic rate.
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a range of effects at the molecular and cellular level. These can include changes in neuronal signaling, alterations in the release of neurotransmitters, and modifications to synaptic plasticity . At the behavioral level, these changes can manifest as alterations in mood, perception, and cognition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as the individual’s metabolic rate, the presence of other substances, and the pH of the environment can all impact how this compound is absorbed, distributed, metabolized, and excreted . Furthermore, the individual’s genetic makeup can also influence how they respond to this compound.
準備方法
The synthesis of N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde and 7-methyl-1-benzoxepine.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the benzoxepine ring.
Carboxamide Formation: Finally, the benzoxepine intermediate is reacted with a carboxylic acid derivative to form the carboxamide group, resulting in the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
類似化合物との比較
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar dimethoxyphenyl group but different overall structure and pharmacological effects.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar dimethoxyphenyl group but different substitution pattern and biological activity.
2,5-dimethoxyfentanyl: A fentanyl analogue with similar dimethoxy substitution but different core structure and pharmacological properties.
The uniqueness of this compound lies in its specific benzoxepine ring structure and the combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-methyl-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-4-6-18-15(10-13)11-14(8-9-25-18)20(22)21-17-12-16(23-2)5-7-19(17)24-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAHOBCTUYUAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
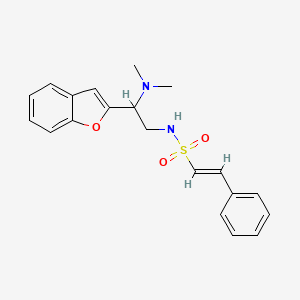
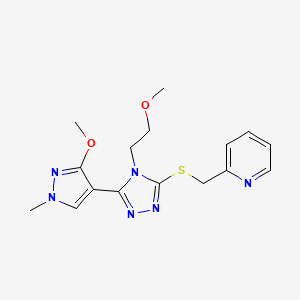

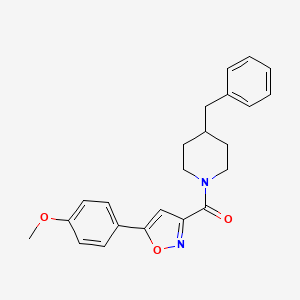

![(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide](/img/no-structure.png)
![6-[5-[2-(7-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2953952.png)
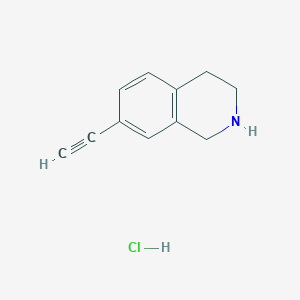
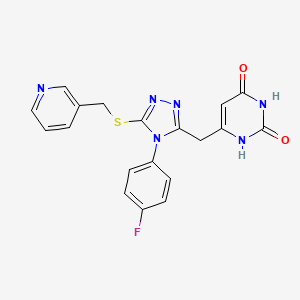
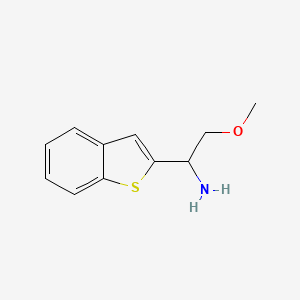
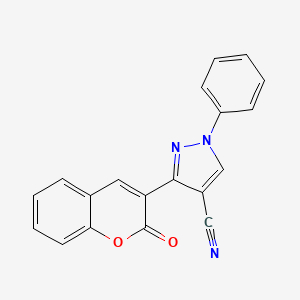
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2953961.png)

